molecular formula C15H8ClN5OS B2611668 N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235644-51-5

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2611668
CAS No.: 1235644-51-5
M. Wt: 341.77
InChI Key: TYJDAPRJGHHXRK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyrazine ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction between a suitable diamine and a diketone.

    Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings with the 5-chloro-2-cyanophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-cyanophenyl)-2-(pyridin-2-yl)thiazole-4-carboxamide
  • N-(5-chloro-2-cyanophenyl)-2-(quinolin-2-yl)thiazole-4-carboxamide

Uniqueness

N-(5-chloro-2-cyanophenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

N-(5-chloro-2-cyanophenyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN5OS/c16-10-2-1-9(6-17)11(5-10)20-14(22)13-8-23-15(21-13)12-7-18-3-4-19-12/h1-5,7-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJDAPRJGHHXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=CSC(=N2)C3=NC=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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